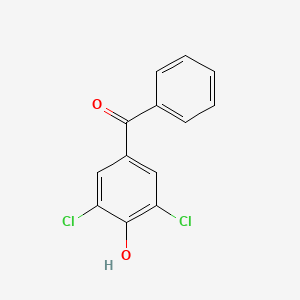

3,5-Dichloro-4-hydroxybenzophenone

Description

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds (HOCs) are organic compounds containing one or more halogen atoms. nih.gov This broad class of chemicals has been the subject of intensive research due to their diverse applications and significant environmental presence. nih.gov Many HOCs exhibit high chemical stability, which makes them suitable for use as flame retardants, pesticides, and industrial solvents. medicaljournals.se However, this same stability often translates to environmental persistence, leading to concerns about bioaccumulation and potential long-term ecological impacts. nih.gov

Research into HOCs often focuses on understanding their environmental fate, transport mechanisms, and potential for bioremediation. nih.gov For instance, microbial reductive dechlorination is a key degradation pathway for some chlorinated compounds in anaerobic environments. nih.gov The study of compounds like 3,5-Dichloro-4-hydroxybenzophenone falls within this larger effort to characterize the vast array of HOCs and understand their behavior and potential effects.

Overview of Benzophenone (B1666685) Derivatives in Environmental and Synthetic Chemistry

Benzophenones are a class of aromatic ketones that serve as a fundamental scaffold in organic chemistry. bgsu.edu The parent compound, benzophenone, is a well-known photosensitizer used in various photochemical reactions. medicaljournals.sebgsu.edu Derivatives of benzophenone have found applications in a wide range of fields. In medicinal chemistry, the benzophenone framework is present in numerous natural products and synthetic drugs exhibiting anticancer, anti-inflammatory, and antimicrobial properties. chemicalbook.com

In environmental science, certain benzophenone derivatives, particularly those used as UV filters in sunscreens and plastics, have become compounds of emerging concern. nih.gov Their presence has been detected in various environmental compartments, including water bodies and sediments, prompting research into their occurrence, fate, and potential ecological effects. nih.govplos.org For example, studies have investigated the toxicity of various hydroxybenzophenones on aquatic organisms. plos.orgresearchgate.net

From a synthetic chemistry perspective, the Friedel-Crafts acylation is a classic and widely used method for preparing benzophenones. nih.govorgsyn.org This reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov Variations of this method continue to be developed to improve efficiency and reduce environmental impact. researchgate.net

Research Significance and Gaps in this compound Studies

The research significance of this compound currently lies more in its potential as a subject of study rather than in a wealth of existing data. The presence of both chlorine and hydroxyl functional groups on the benzophenone backbone suggests potential for further chemical modification and exploration of its biological and photochemical properties. For instance, studies on other halogenated benzophenones have explored their phototoxic properties and the influence of substituent positions on their photochemical behavior. medicaljournals.seresearchgate.net

However, a notable gap exists in the scientific literature specifically concerning this compound. While information on its basic chemical properties and analytical detection methods, such as HPLC, is available, detailed studies on its synthesis, reactivity, and potential applications are scarce. sielc.com For example, while the synthesis of the related compound 3,5-dichloro-4-hydroxybenzaldehyde (B186874) from 2,6-dichlorophenol (B41786) has been described, a direct and optimized synthesis for this compound is not readily found in prominent research articles.

Furthermore, there is a lack of published research on its environmental occurrence and toxicological profile. While many other benzophenone derivatives are monitored as environmental contaminants, data on this compound is largely absent. nih.govplos.org This lack of information presents an opportunity for future research to synthesize this compound, characterize its properties in detail, and investigate its potential biological and environmental significance. Such studies would contribute to a more complete understanding of the structure-activity relationships within the broader class of halogenated benzophenones.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34183-06-7 |

|---|---|

Molecular Formula |

C13H8Cl2O2 |

Molecular Weight |

267.1 g/mol |

IUPAC Name |

(3,5-dichloro-4-hydroxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-6-9(7-11(15)13(10)17)12(16)8-4-2-1-3-5-8/h1-7,17H |

InChI Key |

HPTDNMHBDPOVLZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Cl)O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Cl)O)Cl |

Other CAS No. |

34183-06-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,5 Dichloro 4 Hydroxybenzophenone

Direct Synthesis Routes for 3,5-Dichloro-4-hydroxybenzophenone

The preparation of this compound can be approached through several synthetic strategies, primarily involving the direct halogenation of a suitable precursor or the construction of the benzophenone (B1666685) core from chlorinated starting materials.

The direct chlorination of 4-hydroxybenzophenone (B119663) is a primary route for introducing chlorine atoms onto the phenolic ring. This reaction is an electrophilic aromatic substitution, where the hydroxyl group acts as a powerful activating ortho-, para-director. Since the para-position is already occupied by the benzoyl group, chlorination is directed to the ortho positions (positions 3 and 5).

The reaction typically employs chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂) in a suitable solvent. The hydroxyl group's strong activation facilitates the substitution, but controlling the extent of chlorination to achieve the desired dichlorinated product without forming mono-chlorinated or over-halogenated byproducts is a key challenge. Reaction conditions, including temperature, stoichiometry of the chlorinating agent, and choice of solvent, must be carefully optimized to maximize the yield of this compound.

Alternative methods to direct halogenation often involve building the benzophenone skeleton from precursors that already contain the desired chlorine substitution pattern. These methods can offer better regiochemical control.

Friedel-Crafts Acylation: A prominent alternative is the Friedel-Crafts acylation of a dichlorinated phenol (B47542) with a benzoylating agent. For instance, the acylation of 2,6-dichlorophenol (B41786) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can yield the target compound. This approach is analogous to the synthesis of related compounds like 3,5-dichloro-4-hydroxy-benzaldehyde, which is prepared from 2,6-dichlorophenol and hexamethylenetetramine in acetic acid. Similarly, 4-chloro-4'-hydroxybenzophenone (B194592) can be synthesized via a Friedel-Crafts reaction between phenol and p-chlorobenzoyl chloride. ijraset.comquickcompany.in

Fries Rearrangement: The Fries rearrangement offers another pathway. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. In this context, 2,6-dichlorophenyl benzoate (B1203000) could be synthesized and subsequently rearranged to form this compound. A similar strategy is noted for the preparation of 3',5'-dichloro-4'-hydroxyacetophenone, which can be prepared via the Fries rearrangement of 2,6-dichlorophenyl acetate. chemicalbook.com

From Dichlorinated Benzoic Acids: Another route starts with 3,5-dichloro-4-hydroxybenzoic acid. This acid can be converted to its acid chloride, which can then undergo a Friedel-Crafts reaction with benzene (B151609) to yield the final product. A multi-step reaction starting from 3,5-dichloro-4-hydroxybenzoic acid is a known pathway to the related acetophenone (B1666503) derivative. chemicalbook.com

Functionalization and Derivatization Strategies for this compound

The presence of a reactive phenolic hydroxyl group and a ketone functionality on the this compound core allows for a variety of chemical modifications.

The phenolic hydroxyl group is a prime site for derivatization through etherification and esterification.

Etherification (Alkylation): Ether derivatives can be prepared by reacting this compound with an alkylating agent in the presence of a base. A method developed for the alkylation of 4-hydroxybenzophenone utilizes an anion exchange resin and a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to achieve high yields and purity. google.com This system avoids the need for strong, corrosive bases and simplifies product purification. google.com This technique could be adapted for the alkylation of the dichlorinated analogue.

Esterification: Esterification of the hydroxyl group can be accomplished by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. For sterically hindered phenols, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, esterification can be effectively catalyzed by strongly acidic ion-exchange resins in solvents like toluene (B28343) or xylene at elevated temperatures (110°-150° C). google.com This method avoids the use of corrosive mineral acids and allows for catalyst recycling. google.com

The table below summarizes representative conditions for the functionalization of related hydroxybenzophenones.

| Reaction Type | Substrate | Reagents | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Alkylation | 4-Hydroxybenzophenone | Alkylating Reagent | D201 Anion Exchange Resin, Tetrabutylammonium Bromide | N,N-dimethylformamide | 30-40 °C | High | google.com |

| Esterification | 3,5-di-tert-butyl-4-hydroxybenzoic acid | C₈-C₂₀ Alcohol | Acidic Ion-Exchange Resin | Toluene/Xylene | 110-150 °C | High | google.com |

Beyond modifying the hydroxyl group, additional functionalities can be introduced onto the aromatic rings or at the carbonyl group.

Substitution on the Aromatic Rings: The existing substituents on the phenolic ring (two chlorine atoms and a hydroxyl group) strongly influence further electrophilic aromatic substitution, directing incoming groups to specific positions, although the high degree of substitution makes further reactions challenging. The unsubstituted phenyl ring, however, is available for reactions like nitration, halogenation, or sulfonation, primarily at its para-position due to the directing effect of the carbonyl group.

Conversion to Boronic Acid: A versatile functionalization involves converting one of the chloro-substituted positions into a boronic acid. The synthesis of (3,5-dichloro-4-hydroxyphenyl)boronic acid has been reported, creating a valuable intermediate. sigmaaldrich.com Boronic acids are highly useful in cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of carbon-carbon bonds and the introduction of a wide array of new organic fragments onto the benzophenone scaffold.

Reactions of the Carbonyl Group: The ketone functionality can undergo various reactions typical of carbonyls, such as reduction to a secondary alcohol (diphenylmethanol derivative) or conversion to an oxime or hydrazone. These transformations introduce new functional groups and can significantly alter the molecule's chemical properties.

Reaction Conditions and Optimization in this compound Synthesis

The efficiency of synthesizing dichlorinated hydroxybenzophenones via methods like Friedel-Crafts acylation is highly dependent on the optimization of reaction conditions. Key parameters include the choice of Lewis acid catalyst, solvent, reaction temperature, and reactant stoichiometry.

Lewis acids like aluminum chloride (AlCl₃) are commonly used to catalyze Friedel-Crafts reactions. quickcompany.ingoogle.com The molar ratio of the catalyst to the reactants is a critical factor that influences yield and selectivity. google.compatsnap.com Solvents for these reactions must be inert to the highly reactive conditions; halogenated hydrocarbons such as 1,2-dichloroethane (B1671644) or chlorobenzene (B131634) are often employed. google.comgoogle.comgoogle.com

Temperature control is crucial. Friedel-Crafts reactions are often initiated at low temperatures (e.g., 0-5 °C) to control the initial exothermic reaction, followed by a period at a higher temperature to drive the reaction to completion. google.compatsnap.com For instance, a synthesis of 4-hydroxybenzophenone involves adding reactants at 0-5 °C and then allowing the reaction to proceed at 20-25 °C for several hours. google.com In the synthesis of 4-chloro-4'-hydroxybenzophenone, reaction temperatures can range from 30°C up to 140°C depending on the specific step and reagents. quickcompany.ingoogle.com

The table below details reaction conditions from synthetic procedures for related hydroxybenzophenone compounds, offering insights into the optimization of these parameters.

| Product | Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

| 4-Hydroxybenzophenone | Phenol, Benzoyl Chloride | AlCl₃ | Chlorobenzene | 40-70 °C | 89.5% | google.com |

| 4-Hydroxybenzophenone | Phenol, Trichloromethylbenzene | AlCl₃ | 1,2-dichloroethane | 0-25 °C | 86% | google.com |

| 4-Chloro-4'-hydroxybenzophenone | Phenol, p-Chlorobenzoyl Chloride | AlCl₃ | o-dichlorobenzene | 30-80 °C | 85% | quickcompany.in |

| 4-Chloro-4'-hydroxybenzophenone | Anisole, p-Chlorobenzoyl Chloride | AlCl₃ | Chlorobenzene | 35-140 °C | 94.5% | google.com |

| 3,5-dichloro-4-hydroxy-benzaldehyde | 2,6-dichlorophenol, Hexamethylenetetramine | - | Acetic Acid | Reflux (70 °C) | 84% |

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent is paramount in the synthesis of hydroxybenzophenones, directly impacting reaction rates and product yields. Friedel-Crafts acylation, a primary method for creating the benzophenone scaffold, is traditionally catalyzed by Lewis acids.

Catalytic Systems: Lewis acids are the most common catalysts for the acylation of phenols or their derivatives. Aluminum chloride (AlCl₃) is a classic and potent catalyst used in these reactions. google.comquickcompany.ingoogle.comgoogleapis.comgoogle.com However, its high reactivity can sometimes lead to side reactions or require careful temperature control. Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), antimony chloride (SbCl₃), and zirconium tetrachloride (ZrCl₄) have also been utilized, often supported on solid materials like Montmorillonite K-10 clay. ijraset.com These solid-supported catalysts offer advantages such as easier separation from the reaction mixture and potentially higher selectivity. ijraset.com For instance, a study on the synthesis of 4-chloro-4'-hydroxybenzophenone found that an iron(III)-supported K-10 clay catalyst (K10-Fe-AA-120) provided a 97% yield. ijraset.com In some cases, strong protic acids like trifluoromethanesulfonic acid are employed, which can effectively catalyze the Fries rearrangement of phenyl esters to yield hydroxybenzophenones. chemicalbook.com

Solvent Effects: The solvent not only facilitates the mixing of reactants but also influences catalyst activity and reaction pathways. In the synthesis of related hydroxybenzophenones, a variety of inert solvents have been investigated. Common choices include chlorinated hydrocarbons like 1,2-dichloroethane, ethylene (B1197577) dichloride, o-dichlorobenzene, and chlorobenzene. google.comquickcompany.ingoogle.comijraset.comchemicalbook.com Nitrobenzene has also been used historically but is often avoided due to its toxicity. google.comquickcompany.in Research has shown that the choice of solvent can have a significant impact on product yield. In one study, ethylene dichloride was identified as the optimal solvent for the acylation of phenol with p-chlorobenzoyl chloride. ijraset.com Chlorobenzene has been presented as a less toxic and effective alternative to nitrobenzene, reducing environmental impact and health risks for production personnel. google.com The selection of a suitable solvent is a balance between reactivity, safety, and ease of recovery for potential recycling. google.comgoogle.com

| Catalyst System | Reactants | Solvent | Key Findings | Reference |

| AlCl₃ | Phenol, Benzoyl Chloride | Chlorobenzene | Serves as an effective Lewis acid catalyst for Friedel-Crafts acylation. | google.com |

| AlCl₃ | Methyl-phenoxide, p-chlorobenzoyl chloride | Chlorobenzene | Used for low-temperature Friedel-Crafts reaction followed by a one-pot demethylation. | google.com |

| K-10 Clay Supported Metal Chlorides (Fe³⁺, Al³⁺, Zn²⁺, etc.) | Phenol, p-chlorobenzoyl chloride | Ethylene Dichloride | Fe³⁺ supported on K-10 clay gave the highest yield (97%); ethylene dichloride was the most effective solvent. | ijraset.com |

| Trifluoromethanesulfonic acid | Phenyl p-chloro-benzoate | Not specified | Effective for Fries rearrangement, achieving a 94% yield at 45–55°C. | chemicalbook.com |

| AlCl₃ | 3,5-dichloro-2-hydroxybenzoyl chloride, Benzene | Benzene | Catalyzed the reaction to form 3,5-dichloro-2-hydroxybenzophenone (B1616372) with 60-70% yield. | chemicalbook.com |

Temperature, Pressure, and pH Influences on Reaction Outcomes

The physical parameters of temperature, pressure, and pH are crucial control points in the synthesis and subsequent purification of this compound.

Temperature: Reaction temperature is a critical variable that dictates the rate and selectivity of the synthesis. Many synthetic procedures for hydroxybenzophenones involve precise temperature control. For example, Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0–5°C) to moderate the initial exothermic reaction, followed by a period of heating to drive the reaction to completion. google.com This subsequent heating phase can range from 20-25°C to higher temperatures like 60-70°C or even 120°C, depending on the specific reactants and catalyst system. google.comgoogleapis.comgoogle.com In a one-pot method for preparing 4-chloro-4'-hydroxybenzophenone, the initial acylation was conducted at 45-55°C, followed by heating to 130-140°C to effect demethylation. google.com Optimization studies have shown that a specific temperature can maximize yield; for the synthesis of 4-chloro-4'-hydroxybenzophenone using a K10-FeAA120 catalyst, 40°C was found to be the optimal temperature. ijraset.com The Fries rearrangement is typically a high-temperature process, sometimes conducted at 140–160°C without a solvent. chemicalbook.comchemicalbook.com

Pressure: For the most common synthetic routes to hydroxybenzophenones, such as Friedel-Crafts acylation and Fries rearrangement, the reactions are typically conducted at atmospheric pressure. While some older or specialized methods, like the hydrolysis of a halogenated benzophenone using a copper oxide catalyst, might be performed under high temperature and pressure, this is not characteristic of the primary synthetic strategies. google.com

pH: The control of pH is especially important during the workup and purification stages of the synthesis. After the acylation reaction, the mixture is often quenched in water or dilute acid. The product, being a phenol, is soluble in aqueous alkaline solutions (e.g., sodium hydroxide (B78521) solution) as its corresponding phenoxide salt. This property is exploited for purification; the product can be extracted into an aqueous base, separating it from non-acidic impurities. quickcompany.inijraset.com Subsequently, the pH of the aqueous solution is lowered by adding a strong acid, such as hydrochloric acid (HCl), which causes the purified phenolic product to precipitate out of the solution. quickcompany.inijraset.com The final pH is carefully controlled to ensure complete precipitation of the product, with target pH values often in the acidic range of 1 to 5. googleapis.comijraset.com This pH-swing purification technique is highly effective for isolating the hydroxybenzophenone product. In some cases, precise pH control can even be used to separate isomers; one process describes adjusting the pH to 9.5 to selectively precipitate and remove an unwanted isomer before fully acidifying to recover the desired product. googleapis.com

| Parameter | Stage | Conditions | Effect on Outcome | Reference |

| Temperature | Friedel-Crafts Reaction | Initial: 0-5°C; Reaction: 20-25°C | Controls initial exothermicity and ensures reaction completion. | google.com |

| Temperature | Friedel-Crafts Reaction | 40°C | Optimized temperature for maximizing yield with a specific clay-supported catalyst. | ijraset.com |

| Temperature | Friedel-Crafts & Demethylation | Acylation: 45-55°C; Demethylation: 130-140°C | Allows for a one-pot, two-step synthesis by controlling the temperature for each distinct transformation. | google.com |

| Temperature | Fries Rearrangement | 160°C | High temperature used to drive the rearrangement, often without a solvent. | chemicalbook.com |

| pH | Workup/Purification | Dissolution in NaOH (alkaline pH), followed by acidification with HCl to pH ~5. | Separates the phenolic product from non-acidic impurities and allows for precipitation and isolation. | ijraset.com |

| pH | Purification | Acidification to pH ~1. | Ensures complete precipitation of the hydroxybenzophenone product from the aqueous phase. | googleapis.com |

| pH | Isomer Separation | Dropwise HCl addition to pH 9.5. | Allows for fractional precipitation to remove an undesired isomer before isolating the final product. | googleapis.com |

Environmental Transformation Pathways of 3,5 Dichloro 4 Hydroxybenzophenone

Photochemical Degradation Mechanisms

The presence of a benzophenone (B1666685) backbone and halogen substituents suggests that 3,5-dichloro-4-hydroxybenzophenone is susceptible to degradation by sunlight in the aquatic environment through both direct and indirect photolysis.

Benzophenone and its derivatives are known to undergo direct photolysis upon absorption of UV radiation. The carbonyl group in the benzophenone structure can be excited to a triplet state, making it highly reactive. For hydroxylated benzophenones, the phenolic hydroxyl group can also influence the photochemical behavior. The addition of chlorine atoms to the aromatic ring is expected to modify the electronic properties of the molecule and influence its photolytic degradation pathways.

One of the primary photochemical reactions for halogenated aromatic compounds is the photohydrolysis of the carbon-halogen bond. researchgate.net Studies on compounds like 3,5-diiodo-4-hydroxybenzonitrile (ioxynil) and 3,5-dichloro-4-hydroxybenzonitrile (B167504) (chloroxynil) have shown that the main initial photochemical reaction in water is the photohydrolysis of the C-halogen bond, leading to the formation of monohalogenated dihydroxybenzonitriles. researchgate.net A similar process is plausible for this compound, where one of the C-Cl bonds could be cleaved and replaced by a hydroxyl group, leading to the formation of a chlorodihydroxybenzophenone intermediate. This process could then be repeated for the second chlorine atom.

Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is another potential direct photolysis pathway, although it has been observed as a minor pathway for some dihalogenated hydroxybenzonitriles, particularly in the presence of humic acids. researchgate.net

In natural waters, indirect photodegradation processes, mediated by environmental sensitizers, can significantly contribute to the transformation of organic pollutants. Key sensitizers include chromophoric dissolved organic matter (CDOM) and reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

Studies on 4-hydroxybenzophenone (B119663) (4BPOH) have shown that it can be an efficient photosensitizer itself, producing singlet oxygen upon irradiation. researchgate.net However, it is also susceptible to degradation by these reactive species. The triplet excited state of 4BPOH can be quenched by water, leading to deprotonation and a reduction in photoactivity. researchgate.net In the presence of CDOM, which acts as a photosensitizer, the degradation of benzophenone derivatives can be enhanced.

Hydroxyl radicals are highly reactive and non-selective oxidants that can react rapidly with aromatic compounds. The degradation of 4-chloro-4'-hydroxybenzophenone (B194592) was shown to be significantly influenced by the presence of hydroxyl radicals. rsc.org It is therefore highly likely that this compound would also be readily degraded by •OH through addition to the aromatic rings or hydrogen abstraction from the hydroxyl group.

As mentioned, a primary transformation product would likely be a monohydroxylated and dechlorinated derivative resulting from photohydrolysis. Further reactions could lead to the formation of dihydroxybenzophenone. Subsequent cleavage of the benzophenone structure could lead to the formation of simpler aromatic acids and phenols. For instance, in the photodegradation of 2,4-dihydroxybenzophenone, a transformation product identified as TP-137 (proposed as a dihydroxybenzoic acid) was observed. rsc.org

Table 1: Potential Phototransformation Products of this compound

| Parent Compound | Proposed Transformation Product | Formation Pathway | Reference |

|---|---|---|---|

| This compound | 3-Chloro-4,5-dihydroxybenzophenone | Photohydrolysis | Inferred from researchgate.net |

| This compound | 3,5-Dihydroxybenzophenone | Sequential Photohydrolysis | Inferred from researchgate.net |

Biogeochemical Transformation Processes

The biodegradation of this compound in aquatic and terrestrial environments is expected to occur under both aerobic and anaerobic conditions, with the specific pathways influenced by the redox potential and the microbial communities present.

Under aerobic conditions, microorganisms can utilize chlorinated aromatic compounds as a source of carbon and energy. The initial step in the aerobic biodegradation of chlorinated benzenes is often the introduction of hydroxyl groups onto the aromatic ring by dioxygenase enzymes. ub.eduethz.ch This leads to the formation of chlorocatechols, which are then further metabolized through ring cleavage and entry into central metabolic pathways. ub.edu

For substituted benzophenones, studies have shown that their biodegradability is influenced by the nature and position of the substituents. nih.gov The presence of hydroxyl groups can facilitate microbial attack. It is plausible that the aerobic biodegradation of this compound would be initiated by a dioxygenase attacking one of the aromatic rings, leading to the formation of a dichlorinated dihydroxy-intermediate, which could then undergo further degradation. The release of chloride ions would be an indicator of successful dechlorination.

Under anaerobic conditions, a key transformation process for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. This process has been observed for compounds like 1,4-dichlorobenzene, which can be reductively dechlorinated to monochlorobenzene and subsequently to benzene (B151609) under methanogenic conditions. ethz.ch

Therefore, it is anticipated that this compound could undergo sequential reductive dechlorination under anaerobic conditions, leading to the formation of 3-chloro-4-hydroxybenzophenone, then 4-hydroxybenzophenone, and potentially further degradation products. The efficiency of this process would depend on the presence of suitable electron donors and a microbial consortium capable of carrying out reductive dechlorination.

Table 2: Potential Biogeochemical Transformation Pathways for this compound

| Condition | Initial Transformation Step | Key Enzyme/Process | Expected Intermediates | Reference |

|---|---|---|---|---|

| Aerobic | Dihydroxylation of aromatic ring | Dioxygenase | Dichlorinated dihydroxy-intermediates, Chlorocatechols | Inferred from ub.eduethz.ch |

Role of Microbial Communities and Biofilm-Mediated Degradation in Benzophenone Attenuation

The attenuation of chlorinated benzophenones in the environment is significantly influenced by the activity of microbial communities. While specific studies on this compound are limited, research on analogous compounds like dichlorobenzophenone (DBP) and other chlorinated aromatics provides insight into the potential mechanisms. Microbial consortia, particularly those found in environments with a history of pollution such as industrial wastewater treatment plants and contaminated soils, often possess the metabolic capability to degrade these complex molecules.

Elucidation of Biodegradation Metabolites and Pathways

The biodegradation of this compound by microorganisms is expected to proceed through a series of enzymatic reactions, leading to the formation of various metabolites. Based on established pathways for similar chlorinated aromatic compounds, a plausible degradation route can be proposed. The process likely initiates with modifications to the benzophenone structure, followed by cleavage of the aromatic rings.

The initial steps could involve hydroxylation, where monooxygenase or dioxygenase enzymes add hydroxyl groups to the aromatic rings. For a compound already containing a hydroxyl group, further hydroxylation can occur. A key step in the breakdown of chlorinated aromatics is the formation of a dichlorocatechol. For example, the degradation of 1,3-dichlorobenzene (B1664543) proceeds via the formation of 3,5-dichlorocatechol. chemicalbook.com Similarly, the breakdown of 2,4-dichlorophenol (B122985) can also lead to 3,5-dichlorocatechol. nist.gov

Once a dihydroxy-intermediate like dichlorocatechol is formed, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. This can occur through either an ortho- or meta-cleavage pathway, breaking the aromatic ring and forming chlorinated aliphatic acids. These intermediates, such as 2,4-dichloro-cis,cis-muconate, are then further metabolized through dehalogenation and subsequent steps that funnel the carbon into central metabolic cycles like the tricarboxylic acid (TCA) cycle. Research on the degradation of the DDT metabolite dichlorobenzophenone (DBP) has confirmed its susceptibility to microbial action, suggesting that similar pathways are viable for other dichlorinated benzophenones.

A proposed microbial degradation pathway is outlined below:

| Step | Reaction Type | Precursor | Potential Metabolite(s) | Enzyme Class (Example) |

| 1 | Hydroxylation | This compound | Dihydroxy-dichlorobenzophenone / 3,5-Dichlorocatechol | Monooxygenase / Dioxygenase |

| 2 | Ring Cleavage | 3,5-Dichlorocatechol | 2,4-Dichloro-cis,cis-muconate | Chlorocatechol 1,2-dioxygenase |

| 3 | Cycloisomerization | 2,4-Dichloro-cis,cis-muconate | 2-Chlorodienelactone | Chloromuconate cycloisomerase |

| 4 | Hydrolysis | 2-Chlorodienelactone | 2-Chloromaleylacetate | Chlorodienelactone hydrolase |

| 5 | Reduction | 2-Chloromaleylacetate | Maleylacetate / 3-Oxoadipate | Maleylacetate reductase |

| 6 | Central Metabolism | 3-Oxoadipate | CO₂ + H₂O + Biomass | TCA Cycle Enzymes |

Chemical Transformation in Aqueous Matrices

Chlorination Reactions Leading to this compound Formation

The formation of this compound in aqueous environments can potentially occur during disinfection processes, such as the chlorination of drinking water or wastewater. Phenolic compounds are known precursors to the formation of chlorinated disinfection byproducts. The precursor compound, 4-hydroxybenzophenone, if present in a water source, could react with chlorine to form chlorinated derivatives.

The hydroxyl group on the phenolic ring is an activating group, making the aromatic ring susceptible to electrophilic substitution by chlorine. The positions ortho to the hydroxyl group (positions 3 and 5) are activated, making them primary sites for chlorination. While direct studies documenting the formation of this compound from 4-hydroxybenzophenone during water treatment are not prevalent, the chemical principles strongly support this possibility. Chemical synthesis literature confirms that reactions between phenols and chlorinating agents readily produce chlorinated benzophenones. For example, the synthesis of 4-chloro-4'-hydroxybenzophenone can be achieved by reacting phenol (B47542) with p-chlorobenzoyl chloride in the presence of a catalyst. sigmaaldrich.comnih.gov This demonstrates the reactivity of the phenol ring towards electrophilic acylation and, by extension, halogenation. Studies on other benzophenone derivatives, like benzophenone-3, have shown they readily react with chlorine to form various halogenated byproducts. researchgate.netmdpi.com

Oxidative Degradation Processes and Advanced Oxidation Treatment Effects on the Compound

This compound is expected to be susceptible to degradation by Advanced Oxidation Processes (AOPs). AOPs are a class of water treatment technologies designed to remove persistent organic pollutants by generating highly reactive and non-selective hydroxyl radicals (•OH). wikipedia.org These radicals can attack and mineralize a wide range of organic compounds.

Common AOPs include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals.

Fenton and Photo-Fenton: The reaction between ferrous iron (Fe²⁺) and H₂O₂ (Fenton's reagent) produces •OH. This process is enhanced by UV light (photo-Fenton).

UV/Ozone (O₃): The combination of UV light and ozone also leads to the formation of •OH.

Photocatalysis (e.g., UV/TiO₂): A semiconductor catalyst like titanium dioxide (TiO₂) absorbs UV light, creating an electron-hole pair that reacts with water to produce •OH.

The degradation of this compound via AOPs would be initiated by the attack of hydroxyl radicals on the aromatic rings. This can lead to hydroxylation, creating polyhydroxylated intermediates, followed by the opening of the aromatic rings. This process results in the formation of smaller, more biodegradable organic acids (e.g., formic acid, acetic acid) and eventually leads to complete mineralization, converting the compound into carbon dioxide, water, and chloride ions. Studies on the degradation of dichlorobenzenes and other benzophenones have demonstrated the high efficiency of AOPs, often achieving rapid degradation and significant reduction in toxicity.

| AOP Method | Primary Oxidant(s) | Typical Outcome for Aromatic Pollutants |

| UV/H₂O₂ | Hydroxyl Radicals (•OH) | High degradation and mineralization efficiency. |

| Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radicals (•OH) | Effective degradation, can be enhanced with UV light (Photo-Fenton). |

| Ozonation (O₃) | Ozone, Hydroxyl Radicals | High degradation efficiency, may produce brominated byproducts if bromide is present. |

| Photocatalysis (UV/TiO₂) | Hydroxyl Radicals (•OH) | Effective mineralization, but catalyst recovery can be a challenge. |

Hydrolytic Stability and Transformations of this compound

Hydrolysis is an abiotic degradation process involving the reaction of a compound with water. For this compound, significant hydrolysis under typical environmental conditions (neutral pH, ambient temperature) is not expected. The molecular structure imparts considerable stability against this transformation pathway.

The key bonds in the molecule are the carbon-carbon bonds of the aromatic rings, the ketone (C=O) linkage, and the carbon-chlorine (C-Cl) bonds. Aromatic ketones are generally resistant to hydrolysis. Similarly, the C-Cl bonds on an aromatic ring (aryl halides) are much stronger and less susceptible to nucleophilic substitution by water compared to C-Cl bonds in aliphatic compounds (alkyl halides). The strength of the C-Cl bond is enhanced by the partial double-bond character it acquires due to resonance with the aromatic ring. Therefore, the spontaneous cleavage of chlorine atoms from the ring via hydrolysis is a very slow process. While extreme conditions of pH or temperature could potentially induce hydrolysis, the compound is considered hydrolytically stable under most environmental scenarios.

Advanced Analytical Approaches for the Detection and Quantification of 3,5 Dichloro 4 Hydroxybenzophenone

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 3,5-Dichloro-4-hydroxybenzophenone from complex matrices. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are the most utilized techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone for the analysis of this compound. sielc.com Reversed-phase HPLC (RP-HPLC) is a common approach, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.comsielc.com A typical method involves a C18 column and a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.comsielc.com HPLC methods can be scaled for preparative separation to isolate impurities and are also suitable for pharmacokinetic studies. sielc.comsielc.com The versatility of HPLC allows for the adjustment of selectivity by modifying the mobile phase composition and pH, which is crucial for separating the target analyte from other compounds. basicmedicalkey.com

A study on the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene (B1203250) in sunscreens utilized a reversed-phase HPLC method with a C18 column. The optimal mobile phase was an isocratic mixture of acetonitrile, methanol, and water (20:67:13, v/v/v) with 0.2% trifluoroacetic acid in the water component, at a flow rate of 1.0 mL/min. This method demonstrated good linearity and accuracy for the quantification of benzophenone (B1666685) derivatives. nih.gov

Interactive Table: HPLC Method Parameters for Benzophenone Analysis

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile:Methanol:Water (20:67:13, v/v/v) with 0.2% Trifluoroacetic Acid | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV Spectrophotometry | basicmedicalkey.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically <2 µm), which requires instrumentation capable of handling higher backpressures. lcms.czamazonaws.com For the analysis of this compound, methods developed for HPLC can often be adapted for UPLC systems, particularly those utilizing columns with 3 µm particles for faster separations. sielc.com The enhanced sensitivity and speed of UPLC make it a valuable tool for high-throughput screening and the analysis of complex samples. basicmedicalkey.com The selection of the appropriate column and mobile phase is critical for optimizing UPLC separations, with various stationary phases like C18 and embedded polar group columns offering different selectivities. lcms.cz

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself may have limited volatility, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. google.com This process involves reacting the analyte with a derivatizing agent to replace active hydrogens, thereby increasing its volatility and improving its chromatographic behavior. jfda-online.com Common derivatization reagents include silylating agents or fluoroacylating agents like trifluoroacetamide. google.comjfda-online.com The resulting derivatives can then be readily separated on a GC column and detected with high sensitivity. google.com

The choice of column is crucial in GC. Columns with intermediate polarity are often suitable for the analysis of derivatized benzophenone compounds. google.com The use of an inert carrier gas, such as helium, is standard practice. google.comthermofisher.com

Mass Spectrometric Identification and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and precise quantification of this compound, often coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QTOF-MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for the analysis of this compound. This technique is particularly useful for analyzing complex matrices like umbilical cord blood. nih.gov In LC-MS/MS, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is then selected and fragmented to produce characteristic product ions, which are monitored for quantification. This multiple reaction monitoring (MRM) approach significantly enhances selectivity and reduces background noise. hpst.cz

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), offers the advantage of providing highly accurate mass measurements. massbank.eu This capability allows for the determination of the elemental composition of an unknown compound, aiding in its identification. nih.gov For instance, LC-ESI-QTOF has been used to analyze 3,5-dichloro-2-hydroxybenzophenone (B1616372) and 3,5-dichloro-4-hydroxybenzaldehyde (B186874), providing detailed mass spectral data. massbank.eu

Interactive Table: LC-MS/MS Parameters for Dichloroaniline Analysis

| Parameter | Value | Reference |

| Instrument | HPLC-MS/MS | nih.gov |

| Ionization Mode | ESI | massbank.eu |

| Retention Time (3,5-DCA) | 3.851 min | nih.gov |

| Limit of Detection (3,5-DCA) | 1.0 µg/kg | nih.gov |

| Limit of Quantitation (3,5-DCA) | 3.0 µg/kg | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Target Analyte Detection

GC-MS is a robust and widely used technique for the targeted analysis of this compound, especially after derivatization. google.com The gas chromatograph separates the derivatized analyte from other components in the sample before it enters the mass spectrometer. thermofisher.com The mass spectrometer then fragments the analyte molecule and detects the resulting ions, providing a unique mass spectrum that serves as a chemical fingerprint for identification. hpst.cz For quantitative analysis, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and selectivity. thermofisher.com

GC-MS/MS, or triple quadrupole GC-MS, further enhances selectivity by performing a second stage of mass analysis. hpst.cznih.gov This technique is particularly valuable for analyzing trace levels of compounds in complex matrices, as it effectively minimizes interferences. hpst.cznih.govlcms.cz For example, a GC-MS/MS method was developed for the analysis of pesticide residues in fruits and vegetables, demonstrating the power of this technique for sensitive and reliable quantification. hpst.cz The derivatization of analytes can also improve their detectability in GC-MS, particularly when using techniques like negative chemical ionization (NICI). jfda-online.com

Interactive Table: GC-MS Method for Benzophenone Analysis in Cereal

| Parameter | Value | Reference |

| Instrument | TRACE GC Ultra™ with ISQ™ Mass Spectrometer | thermofisher.com |

| Column | TraceGOLD TG-17MS, 30 m x 0.25 mm x 0.25 μm | thermofisher.com |

| Carrier Gas | Helium | thermofisher.com |

| Injector Temperature | 250 °C | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | thermofisher.com |

| Analysis Mode | Selected Ion Monitoring (SIM) | thermofisher.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the unequivocal structural elucidation of organic molecules, including this compound. By providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), NMR allows for the confirmation of the molecular structure.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the protons on the two different phenyl rings.

Unsubstituted Phenyl Ring: The protons on the unsubstituted phenyl ring (positions 2', 3', 4', 5', and 6') would appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The integration of this multiplet would correspond to five protons.

Substituted Phenyl Ring: The protons at positions 2 and 6 on the dichlorinated and hydroxylated phenyl ring would be equivalent due to symmetry. They are expected to appear as a singlet in the aromatic region, likely shifted downfield compared to the unsubstituted ring due to the influence of the adjacent carbonyl group and chlorine atoms. The integration of this signal would correspond to two protons.

Hydroxyl Proton: The hydroxyl proton (-OH) would give rise to a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would provide information on each carbon atom in the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm.

Aromatic Carbons: The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbons bearing the chlorine atoms (C3 and C5) and the hydroxyl group (C4) would show characteristic shifts. The carbon attached to the carbonyl group (C1) would also be significantly downfield. The carbons of the unsubstituted phenyl ring would appear in the typical aromatic region of δ 120-140 ppm.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.0 - 8.0 | m | H-2', H-3', H-4', H-5', H-6' |

| ¹H | ~ 7.5 - 8.0 | s | H-2, H-6 |

| ¹H | Variable | br s | OH |

| ¹³C | ~ 190 - 200 | C=O | |

| ¹³C | ~ 150 - 160 | C-4 (C-OH) | |

| ¹³C | ~ 120 - 140 | Aromatic Carbons |

Sample Preparation and Enrichment Methodologies

The concentration of this compound in environmental samples is often very low, necessitating efficient sample preparation and enrichment steps prior to instrumental analysis. These steps are crucial for removing interfering matrix components and concentrating the analyte to a level detectable by the analytical instrument.

Dispersive liquid-liquid microextraction (DLLME) has emerged as a simple, rapid, and efficient microextraction technique for the preconcentration of organic compounds from aqueous samples. This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer of the analyte. Subsequent centrifugation separates the extraction solvent from the aqueous phase, and the enriched analyte in the small volume of the extraction solvent is then analyzed.

Several studies have successfully applied DLLME for the extraction of hydroxylated benzophenones from environmental water samples, demonstrating its suitability for compounds with similar physicochemical properties to this compound. nih.gov Key parameters that are optimized in a DLLME method include the type and volume of the extraction and disperser solvents, the pH of the sample, and the effect of salt addition. For instance, in the analysis of benzophenone UV filters in environmental water, a combination of an appropriate extraction solvent and a disperser solvent like acetone (B3395972) or acetonitrile is used to extract the analytes from the water sample. nih.govnih.govrsc.org

Table 2: Typical Parameters for DLLME of Hydroxylated Benzophenones

| Parameter | Typical Conditions/Reagents | Reference |

|---|---|---|

| Extraction Solvent | Chlorinated solvents (e.g., chloroform, tetrachloroethane), Carbon disulfide | nih.gov |

| Disperser Solvent | Acetone, Acetonitrile, Methanol | nih.gov |

| Sample pH | Acidic to neutral (e.g., pH 3-7) | nih.gov |

| Salt Addition | Often investigated, can enhance extraction efficiency (e.g., NaCl) | nih.gov |

| Enrichment Factors | Typically high, ranging from 50 to over 200 | nih.govrsc.org |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective sample preparation technique widely used for the analysis of a broad range of analytes in various matrices, particularly in food and environmental samples. mdpi.com The QuEChERS procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. mdpi.com

While originally developed for pesticide residue analysis, the QuEChERS approach has been adapted for the extraction of other organic contaminants, including UV filters like benzophenones, from complex matrices such as sediment and sludge. mdpi.comconfex.com For the analysis of this compound, a modified QuEChERS method could be employed. The selection of the d-SPE sorbents is critical and depends on the matrix composition. For example, primary secondary amine (PSA) is used to remove organic acids and some polar pigments, C18 is effective for removing non-polar interferences like lipids, and graphitized carbon black (GCB) is used for removing pigments like chlorophyll. mdpi.com

Table 3: General QuEChERS Workflow for Environmental Samples

| Step | Description | Common Reagents/Sorbents |

|---|---|---|

| 1. Extraction | Homogenized sample is extracted with an organic solvent and salts. | Acetonitrile, Magnesium Sulfate, Sodium Chloride, Sodium Citrate |

| 2. Centrifugation | Separation of the organic layer from the aqueous and solid phases. | - |

| 3. Dispersive SPE Cleanup | An aliquot of the organic extract is mixed with sorbents to remove interferences. | Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) |

| 4. Centrifugation & Analysis | The cleaned extract is separated and analyzed by a suitable technique (e.g., GC-MS or LC-MS). | - |

For the analysis of polar and less volatile compounds like this compound by gas chromatography (GC), a derivatization step is often necessary. Derivatization converts the polar hydroxyl group into a less polar and more volatile functional group, which improves the chromatographic peak shape, thermal stability, and detection sensitivity.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as hydroxyl groups. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl group of this compound to form a trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov This process significantly increases the volatility of the analyte, making it amenable to GC analysis. Studies on other hydroxylated benzophenones have shown that silylation with reagents like BSTFA, often in the presence of a catalyst like trimethylchlorosilane (TMCS), is highly effective for their determination by GC-MS. nih.govresearchgate.net The derivatization reaction is typically carried out by heating the sample extract with the silylating reagent at a specific temperature for a defined period. nih.gov

Acylation is another derivatization strategy where the hydroxyl group is converted into an ester. This can be achieved using reagents like acetic anhydride (B1165640) or other acylating agents. Acylation also increases the volatility and improves the chromatographic behavior of the analyte.

The choice of derivatization reagent and reaction conditions needs to be carefully optimized to ensure complete and reproducible derivatization for accurate quantification.

Table 4: Common Derivatization Reagents for Hydroxylated Benzophenones

| Derivatization Technique | Reagent | Abbreviation | Target Functional Group | Reference |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl | nih.govresearchgate.net |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl | nih.gov |

| Acylation | Acetic Anhydride | - | Hydroxyl | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 4 Hydroxybenzophenone

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy levels. These studies provide a static, gas-phase, or solvated picture of the molecule at 0 Kelvin.

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. nih.govresearchgate.net It is used to determine the optimized molecular geometry, electronic structure, and other properties by calculating the electron density of the system. nih.gov For a molecule like 3,5-dichloro-4-hydroxybenzophenone, DFT calculations, often using hybrid functionals like B3LYP or PBE0 combined with a basis set such as 6-311++G(d,p), would be the first step. nih.govscispace.com These calculations yield the lowest-energy conformation of the molecule by optimizing bond lengths, bond angles, and dihedral angles.

The results of these calculations provide a detailed three-dimensional structure and the total electronic energy. From this optimized geometry, a wealth of other molecular properties can be computed, including vibrational frequencies, molecular orbital energies, and parameters related to chemical reactivity. nih.gov

Table 1: Example of Optimized Geometrical Parameters from DFT calculations for a Substituted Benzophenone (B1666685) (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization, based on findings for similar compounds. Specific values for this compound would require a dedicated study.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C-C-C (Benzoyl Ring) | ~120° |

| Dihedral Angle | Ring1-C-C=O | ~25-35° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has lower kinetic stability, and is more chemically reactive. nih.govnih.gov Conversely, a large energy gap indicates high stability. DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO). From these values, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack.

Table 2: Example of Frontier Orbital Energies and Reactivity Descriptors (Illustrative) This table shows representative data that would be generated from a HOMO-LUMO analysis. The values are based on studies of similar aromatic compounds and are for illustrative purposes only.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 to -5.5 |

| LUMO Energy | E_LUMO | - | -2.0 to -1.0 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.0 to 5.0 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.5 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.25 to -3.25 |

| Electrophilicity Index | ω | μ² / (2η) | ~2.0 to 3.5 |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. scispace.com By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. nih.gov For this compound, this would result in a set of calculated frequencies corresponding to specific motions, such as O-H stretching, C=O stretching of the ketone, C-Cl stretching, and various bending and torsional modes of the phenyl rings.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. nih.gov Therefore, they are typically scaled by an empirical factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to improve agreement with experimental data. nih.gov A Potential Energy Distribution (PED) analysis is also performed to determine the contribution of each internal coordinate to a given normal mode, allowing for unambiguous assignment of the spectral bands. nih.gov

Table 3: Example of Calculated Vibrational Frequencies and Assignments (Illustrative) This table illustrates the kind of data produced from theoretical vibrational analysis, based on studies of similar substituted benzophenones. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Primary PED Contribution |

|---|---|---|

| O-H Stretch | ~3600-3400 | ν(O-H) |

| C-H Stretch (Aromatic) | ~3100-3000 | ν(C-H) |

| C=O Stretch | ~1650 | ν(C=O) |

| C=C Stretch (Aromatic) | ~1600-1450 | ν(C=C) |

| C-Cl Stretch | ~700-600 | ν(C-Cl) |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonding that aligns with Lewis structures (i.e., bonds and lone pairs). researchgate.net This analysis provides insights into charge distribution, hybridization, and intramolecular interactions. nih.gov For this compound, NBO analysis would quantify the charge on each atom, revealing the electrophilic and nucleophilic centers.

Furthermore, NBO theory allows for the study of hyperconjugative interactions, which are stabilizing charge transfers from occupied (donor) NBOs to unoccupied (acceptor) NBOs. researchgate.net The strength of these interactions is evaluated using second-order perturbation theory. This analysis can reveal important stabilizing effects, such as the delocalization of lone pair electrons from the hydroxyl oxygen or the chlorine atoms into antibonding orbitals of the phenyl ring. nih.govresearchgate.net

Molecular Dynamics and Conformation Analysis

While quantum chemical studies typically examine a single, static structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would provide a detailed understanding of its conformational flexibility.

Key insights from MD include the accessible range of dihedral angles, particularly the torsion angles between the two phenyl rings and the central carbonyl group. This analysis reveals the most stable conformations and the energy barriers between them. Such simulations can be performed in a vacuum to study intrinsic flexibility or in a solvent to see how the environment influences conformational preferences.

Theoretical Modeling of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules (either other solute molecules or solvent molecules). Theoretical models can elucidate these interactions. For instance, studies on the photochemical processes of 4-hydroxybenzophenone (B119663) show that its behavior is highly dependent on the solvent, with deprotonation occurring in protic solvents like water but not in aprotic solvents like acetonitrile (B52724).

Computational methods can model these solvation effects, either implicitly, by treating the solvent as a continuous medium (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation box. These models allow for the calculation of solvation free energy and can predict how properties like the electronic absorption spectrum (UV-Vis) or molecular conformation change from the gas phase to a solution. Analysis of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and a solvent molecule, can be further detailed using methods like Hirshfeld surface analysis. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. springernature.comnih.gov This approach is widely utilized in chemistry and pharmaceutical sciences to predict the properties of new or untested compounds based on a database of molecules with known characteristics. researchgate.net For this compound, QSPR models can provide valuable insights into its physicochemical and biochemical behavior, even in the absence of extensive experimental data. springernature.comnih.gov

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded by molecular descriptors, dictates its properties. mdpi.com The process involves several key steps: the selection of a dataset of compounds with known properties, the calculation of a wide array of molecular descriptors for each compound, the development of a mathematical model that links the descriptors to the property of interest, and rigorous validation of the model's predictive power. mdpi.com

Molecular Descriptors Relevant to this compound

A multitude of molecular descriptors can be calculated to represent the structural and electronic features of this compound. These descriptors are broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban's J index. These descriptors can provide information about the size, shape, and degree of branching of the molecule.

Geometrical Descriptors: Calculated from the 3D structure of the molecule, these descriptors provide information about the spatial arrangement of atoms. They include molecular volume, surface area, and principal moments of inertia. For this compound, these descriptors would be influenced by the dihedral angle between the two phenyl rings.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. Examples include the dipole moment, polarizability, and partial atomic charges. In a QSAR study of benzophenone derivatives as antimalarial agents, the dipole moment was found to have a positive correlation with activity, suggesting that higher polarity could lead to increased efficacy. nih.gov The electron affinity, which describes a molecule's ability to accept electrons, is also a crucial electronic descriptor. nih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide highly detailed information about the electronic structure. They include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and electrostatic potential maps. The potential energy of the molecule is also a significant descriptor, with lower potential energy often correlating with higher reactivity or stability. nih.gov

Hypothetical QSPR Model for a Key Property

To illustrate the application of QSPR for this compound, let us consider a hypothetical model for predicting its octanol-water partition coefficient (logP), a crucial parameter for estimating its environmental fate and bioavailability. The model could take the form of a multiple linear regression (MLR) equation:

logP = c₀ + c₁D₁ + c₂D₂ + c₃D₃ + ... + cₙDₙ

Where:

logP is the predicted property.

c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the training set of compounds.

D₁, D₂, D₃, ..., Dₙ are the calculated molecular descriptors.

For this compound, important descriptors in a logP prediction model would likely include those related to hydrophobicity and polarity. For instance, the model might reveal a positive correlation with descriptors related to molecular size and the presence of chlorine atoms, and a negative correlation with descriptors related to the hydroxyl group, which increases polarity.

Illustrative Data Table for a Hypothetical QSPR Study

The following interactive table presents hypothetical data for a set of benzophenone derivatives, including this compound, to demonstrate the data structure used in a QSPR study for predicting logP. The descriptor values are purely illustrative.

| Compound | Experimental logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| Benzophenone | 3.18 | 182.22 | 17.07 | 2.97 |

| 4-Hydroxybenzophenone | 3.04 | 198.22 | 37.30 | 2.50 |

| 4,4'-Dichlorobenzophenone | 4.60 | 251.11 | 17.07 | 1.80 |

| This compound | 4.25 | 267.11 | 37.30 | 2.20 |

| 2,4-Dihydroxybenzophenone | 2.90 | 214.22 | 57.53 | 3.10 |

This table would be part of a larger dataset used to train and validate the QSPR model. The goal is to find the best combination of descriptors that accurately predicts the experimental logP values.

Research Findings from Related Systems

The development of robust QSPR models for this compound would facilitate the prediction of a wide range of properties, including its solubility, toxicity, and environmental persistence, thereby aiding in risk assessment and the design of safer alternatives.

Q & A

Q. How can the purity of 3,5-Dichloro-4-hydroxybenzophenone be validated using spectroscopic methods?

- Methodological Answer: Purity can be assessed via high-performance liquid chromatography (HPLC) coupled with UV detection, as referenced for structurally similar benzophenones (e.g., >95.0% purity criteria in HPLC for 4-Bromo-3-chlorophenol) . Infrared (IR) spectroscopy is also critical: characteristic peaks for hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups should align with reference spectra. For example, IR data for 3,5-dichloro-2-hydroxybenzophenone (KBr pellet, transmission mode) provides a benchmark for spectral interpretation .

Q. What synthetic strategies are effective for introducing chloro and hydroxy substituents into benzophenone derivatives?

- Methodological Answer: Chlorination can be achieved using reagents like SOCl₂ or Cl₂ gas under controlled conditions. Hydroxy group introduction often involves Friedel-Crafts acylation followed by demethylation or direct hydroxylation via electrophilic substitution. For example, 3,5-Dimethoxy-4-hydroxybenzophenone derivatives are synthesized via sequential methoxylation and deprotection, with morpholino groups added via nucleophilic substitution . Reaction optimization (temperature, solvent polarity, and catalyst) is critical to minimize byproducts .

Q. How should researchers handle discrepancies in NMR data for this compound derivatives?

- Methodological Answer: Contradictions in chemical shift assignments (e.g., aromatic protons or chloro substituents) may arise from solvent effects, tautomerism, or impurities. Deuterated DMSO or CDCl₃ should be used to stabilize hydroxyl protons. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) resolves ambiguities. SHELXL refinement tools are recommended for crystallographic data analysis .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be addressed?

- Methodological Answer: Chlorine atoms cause high electron density, complicating X-ray diffraction. Use high-resolution data (≤0.8 Å) and twin refinement in SHELXL to model disorder. For example, SHELX programs are widely used for small-molecule refinement, especially for halogenated compounds, due to robust handling of heavy atoms and twinning . Hydrogen bonding between hydroxyl and carbonyl groups should be modeled with restraint parameters to ensure geometric accuracy .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

Q. What experimental and analytical approaches resolve contradictions in UV stability studies of halogenated benzophenones?

- Methodological Answer: Contradictory photodegradation rates may stem from solvent polarity or light source variability. Standardize testing using a solar simulator (AM1.5G spectrum) and HPLC-UV/Vis for quantification. For mechanistic insights, employ LC-MS to identify degradation products (e.g., dechlorinated or hydroxylated intermediates). Refer to protocols for related compounds like BP3 (benzophenone-3), where controlled irradiation in ethanol/water mixtures validated degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.